

Physical and chemical properties of 6-methylsulfonylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Cat. No.: B1465153

[Get Quote](#)

An In-depth Technical Guide to 6-Methylsulfonylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-methylsulfonylpyridine-2-carboxylic acid (CAS No. 1186663-28-4), a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. We delve into its core physical and chemical properties, predicted spectroscopic characteristics, and key reactive traits. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and strategic implementation in synthesis. Included are detailed, best-practice protocols for experimental characterization and a discussion of its applications, particularly as an intermediate in the development of kinase inhibitors.^[1]

Molecular Identity and Structure

6-Methylsulfonylpyridine-2-carboxylic acid, also known as 6-(methylsulfonyl)picolinic acid, is a disubstituted pyridine derivative.^[2] The presence of a carboxylic acid at the 2-position and a strongly electron-withdrawing methylsulfonyl group at the 6-position defines its unique chemical character. These functional groups are pivotal to its utility, influencing its solubility, reactivity, and ability to form specific interactions in biological systems.^[1]

Nomenclature and Identifiers

Identifier	Value	Source
IUPAC Name	6-(methylsulfonyl)pyridine-2-carboxylic acid	-
CAS Number	1186663-28-4	[2]
Molecular Formula	C ₇ H ₇ NO ₄ S	[1] [2]
Molecular Weight	201.20 g/mol	[1] [2]
SMILES	O=C(C1=NC(S(=O)(=O)=O)=CC=C1)O	[2]
InChIKey	OJRJYLURULCELX-UHFFFAOYSA-N	[3]

Chemical Structure

The structure features a pyridine ring, which is an aromatic heterocycle. The carboxylic acid and methylsulfonyl groups create an electron-deficient ring system, influencing the compound's acidity and reactivity.

Caption: Structure of 6-methylsulfonylpyridine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. While experimental data for this specific molecule is sparse, a combination of supplier information and computational predictions provides valuable insights.

Property	Value / Prediction	Comments / Source
Appearance	White to off-white solid	Inferred from typical appearance of similar organic acids and supplier sales format (by weight).
Melting Point	Not available	Experimental determination is required for a definitive value.
Solubility	Not available	The polar carboxylic acid and sulfonyl groups are expected to confer solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in aqueous solutions, pH-dependent. [1]
pKa	Not available	Predicted to be a stronger acid than picolinic acid (pKa ~5.2) due to the strong electron-withdrawing nature of the C6-sulfonyl group.
LogP	0.1833 (Predicted)	Indicates a relatively hydrophilic character. [2]
Topological Polar Surface Area (TPSA)	84.33 Å ²	Suggests potential for good cell permeability. [2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	2	[2]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. Below is an expert prediction of the key spectral features for this compound based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Caption: Labeled atoms for NMR spectral assignment.

- ^1H NMR (Predicted): (400 MHz, DMSO-d₆)
 - $\delta > 13$ ppm (s, 1H): The carboxylic acid proton (H_COOH) is expected to be a broad singlet at a very downfield chemical shift, characteristic of acidic protons.[4]
 - δ 8.0-8.5 ppm (m, 3H): The pyridine ring protons (H3, H4, H5) will appear in this aromatic region. Due to the substitution pattern and electron-withdrawing groups, they will likely be complex multiplets and significantly downfield.
 - $\delta \sim 3.4$ ppm (s, 3H): The methyl protons of the sulfonyl group (H_CH3) are expected to be a sharp singlet, deshielded by the adjacent sulfonyl group.
- ^{13}C NMR (Predicted): (100 MHz, DMSO-d₆)
 - $\delta \sim 165$ ppm: The carbonyl carbon of the carboxylic acid (C7) will be in this region.[4]
 - δ 120-160 ppm: The five carbons of the pyridine ring (C2, C3, C4, C5, C6) will appear here. The carbons directly attached to the nitrogen (C2, C6) and the sulfonyl group (C6) will be the most deshielded.
 - $\delta \sim 44$ ppm: The methyl carbon (C8) of the sulfonyl group is anticipated in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups.

- 3300-2500 cm^{-1} (very broad): A prominent, very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[5][6]
- $\sim 1710 \text{ cm}^{-1}$ (strong, sharp): The C=O (carbonyl) stretch of the carboxylic acid. Conjugation with the pyridine ring may shift this slightly.[5]

- $\sim 1350\text{ cm}^{-1}$ and $\sim 1150\text{ cm}^{-1}$ (strong): Two strong bands corresponding to the asymmetric and symmetric S=O stretches of the sulfonyl group, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

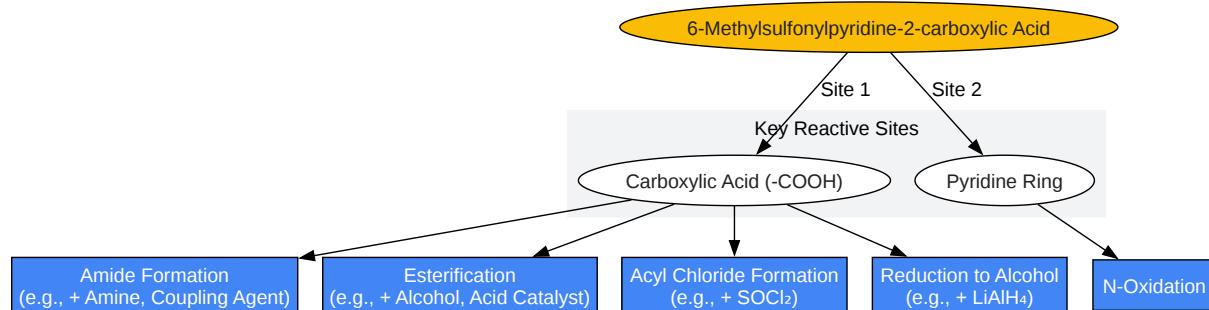
- Electrospray Ionization (ESI): In positive mode ESI-MS, the primary ion observed would be the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 202.0168. In negative mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 200.0023 would be dominant.^[3]
- Key Fragmentation: A characteristic fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 156.^[7] Further fragmentation of the pyridine ring and sulfonyl group would also be expected.

Chemical Properties and Reactivity

The dual functionality of 6-methylsulfonylpyridine-2-carboxylic acid dictates its chemical behavior.

Acidity and pKa

The primary acidic site is the carboxylic acid proton. Its acidity is significantly enhanced by the inductive electron-withdrawing effects of two key features:


- The Pyridine Nitrogen: The electronegative nitrogen atom in the aromatic ring withdraws electron density.
- The 6-Methylsulfonyl Group: The $-\text{SO}_2\text{CH}_3$ group is one of the strongest electron-withdrawing groups, substantially stabilizing the conjugate base (picolinate anion) through induction.

This combined effect suggests the pKa of this compound is likely lower (more acidic) than that of unsubstituted picolinic acid ($\text{pKa} \approx 5.2$) and potentially lower than benzoic acid ($\text{pKa} \approx 4.2$). An accurate pKa value would need to be determined experimentally via titration.

Stability and Reactivity

The compound is reported to be chemically stable under standard ambient conditions (room temperature).[8] It should be stored in a tightly closed container in a dry environment.[1][2]

The reactivity is centered around its functional groups.

[Click to download full resolution via product page](#)

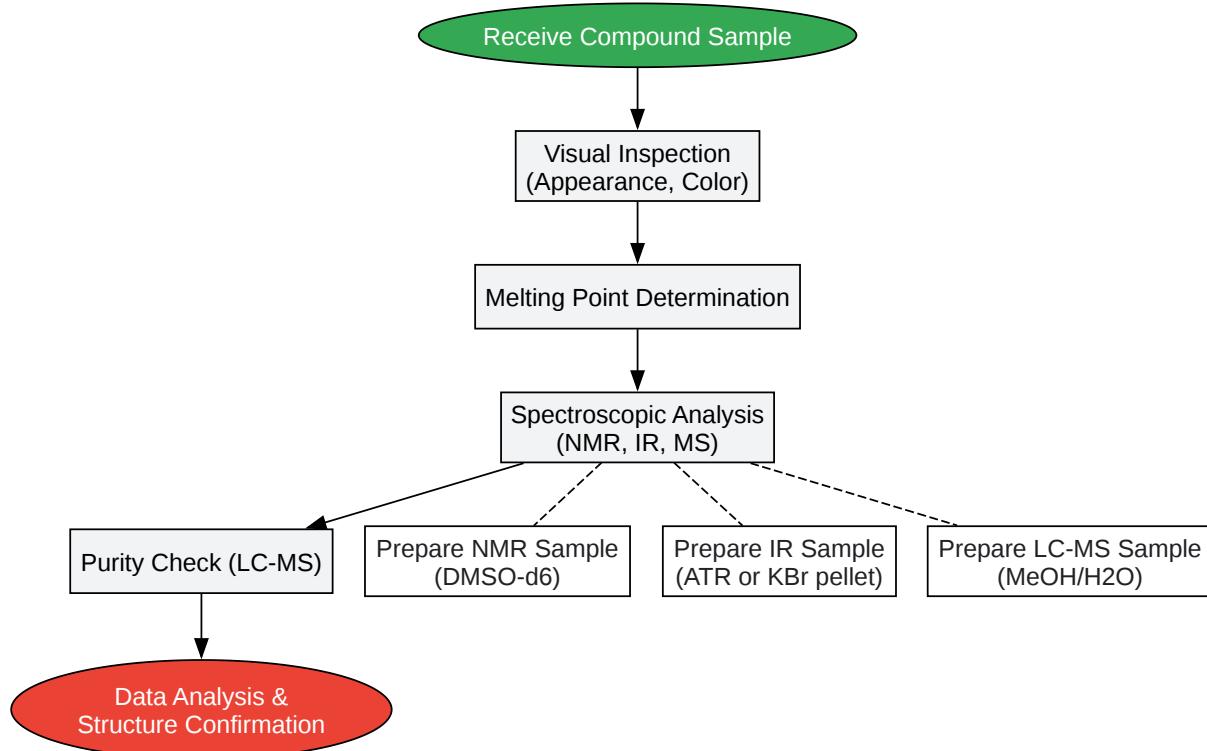
Caption: Reactivity map of the title compound.

- **Carboxylic Acid Reactions:** This is the most versatile site for synthetic transformations. It readily undergoes:
 - Amide bond formation: Reaction with amines using standard peptide coupling agents (e.g., HATU, EDC) is a cornerstone of its use in medicinal chemistry.
 - Esterification: Reaction with alcohols under acidic conditions.
 - Conversion to Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl_2) or oxalyl chloride creates a highly reactive acyl chloride intermediate, facilitating subsequent nucleophilic acyl substitution.[9][10]
- **Pyridine Ring Reactions:** The ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution. Reactions such as N-oxidation are possible.

Applications in Research and Development

This molecule is primarily valued as a structural motif or building block in the synthesis of more complex target molecules.

- Pharmaceutical Synthesis: It is a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The pyridine nitrogen and carboxylic acid can act as crucial hydrogen bond donors/acceptors or points of attachment, while the methylsulfonyl group can occupy specific pockets in an enzyme's active site, enhancing binding affinity and selectivity.[1]
- Agrochemical Research: It is employed in designing novel pesticides. The polarity and binding capabilities offered by its functional groups can be leveraged to improve the efficacy and formulation stability of active ingredients.[1]


Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from closely related picolinic acids provide a strong basis for safe handling procedures.[8][11]

- Hazards: Assumed to cause serious eye damage and may be harmful if swallowed.[8] Fine dust may form explosive mixtures with air. Avoid inhalation of dust and direct substance contact.[8]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[8][11]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generation of dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended by some suppliers), and well-ventilated place.[1][2]
- Incompatible Materials: Avoid strong oxidizing agents, with which violent reactions are possible.[8] Also avoid strong bases.[12]

Experimental Protocols for Characterization

The following section provides standardized, step-by-step methodologies for the physical and spectroscopic characterization of a new batch of 6-methylsulfonylpyridine-2-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for compound characterization.

Protocol: ^1H and ^{13}C NMR Spectroscopy

- Objective: To confirm the hydrogen and carbon framework of the molecule.
- Methodology:
 - Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
 - Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Rationale: DMSO-d_6 is a polar aprotic solvent that effectively solubilizes the compound and minimizes the exchange of the acidic carboxylic proton with the solvent.
 - Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

- Acquire a ^1H NMR spectrum, ensuring a sufficient relaxation delay (e.g., $\text{d}_1 = 5$ seconds) to accurately integrate all protons, including the potentially broad COOH signal.
- Acquire a ^{13}C NMR spectrum (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH_2 , and CH_3 carbons).
- Process the spectra, referencing to the residual DMSO solvent peak ($^1\text{H} \approx 2.50$ ppm; $^{13}\text{C} \approx 39.52$ ppm).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the key functional groups (COOH, SO_2CH_3).
- Methodology (using Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
 - Record a background spectrum of the empty ATR stage. Rationale: This step is crucial to subtract atmospheric CO_2 and H_2O signals from the sample spectrum.
 - Place a small amount (a few milligrams) of the solid compound onto the crystal, ensuring complete coverage of the sampling area.
 - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
 - Clean the crystal thoroughly after analysis.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Objective: To confirm the molecular weight and assess the purity of the compound.

- Methodology:
 - Prepare a stock solution of the compound at ~1 mg/mL in methanol or DMSO.
 - Dilute the stock solution to a final concentration of ~10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid is added to promote protonation for positive-ion ESI-MS.
 - Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.
 - Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
 - Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer operating in both positive and negative ESI modes.
 - Analyze the data: The chromatogram will indicate purity by the presence of a single major peak, and the corresponding mass spectrum will confirm the molecular weight by showing the $[M+H]^+$ and/or $[M-H]^-$ ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 6-(methylsulfonyl)-2-pyridinecarboxylic acid (C7H7NO4S) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [Physical and chemical properties of 6-methylsulfonylpyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465153#physical-and-chemical-properties-of-6-methylsulfonylpyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com